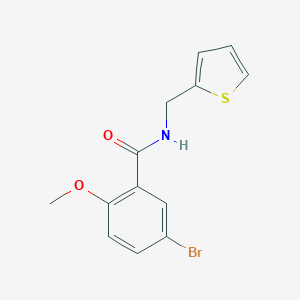

![molecular formula C18H21NO3 B267193 N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B267193.png)

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide, also known as VU0650786, is a small molecule that has been developed as a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). The M4 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system and is involved in the regulation of dopamine release, which makes it a potential target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

Mécanisme D'action

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide acts as a PAM of the M4 receptor, which means that it enhances the activity of the receptor in response to the endogenous ligand acetylcholine. The M4 receptor is primarily located in the striatum and the prefrontal cortex, where it regulates the release of dopamine and glutamate, respectively. By modulating the activity of the M4 receptor, N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide can improve the balance between dopamine and glutamate signaling, which is disrupted in neuropsychiatric disorders such as schizophrenia.

Biochemical and Physiological Effects:

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been shown to increase the activity of M4 receptors in the prefrontal cortex and striatum, leading to enhanced dopamine and glutamate release, respectively. This effect is thought to underlie the cognitive and behavioral improvements observed in preclinical models of neuropsychiatric disorders. In addition, N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been found to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life, which makes it a promising candidate for further development.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide is its selectivity for the M4 receptor, which reduces the risk of off-target effects and improves the specificity of its pharmacological action. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing and reduces the need for frequent administration. However, one limitation of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide is its relatively low potency, which may limit its efficacy in clinical settings. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide.

Orientations Futures

For the development of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide include the evaluation of its efficacy in clinical trials for the treatment of cognitive deficits associated with neuropsychiatric disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological action and to identify potential biomarkers of treatment response. Finally, the development of more potent and selective M4 PAMs may provide additional therapeutic options for the treatment of neuropsychiatric disorders.

Méthodes De Synthèse

The synthesis of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide involves a multistep process that starts with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(2-ethoxyethoxy)aniline in the presence of a base to yield the amide product, which is subsequently purified by column chromatography. The final compound is obtained by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been extensively studied in preclinical models of neuropsychiatric disorders, where it has been shown to improve cognitive function and reduce psychotic-like behaviors. In particular, N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been found to enhance the activity of the prefrontal cortex, a brain region that is critical for executive function and working memory. These findings suggest that N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide may have therapeutic potential for the treatment of cognitive deficits associated with schizophrenia and other neuropsychiatric disorders.

Propriétés

Nom du produit |

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide |

|---|---|

Formule moléculaire |

C18H21NO3 |

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide |

InChI |

InChI=1S/C18H21NO3/c1-3-21-12-13-22-16-10-8-15(9-11-16)19-18(20)17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,19,20) |

Clé InChI |

XXKAFHADXSUKJY-UHFFFAOYSA-N |

SMILES |

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |

SMILES canonique |

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-phenylethoxy)phenyl]benzamide](/img/structure/B267110.png)

![N-[2-(3-phenylpropoxy)phenyl]cyclopropanecarboxamide](/img/structure/B267113.png)

![N-isopropyl-3-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B267115.png)

![N,N-diethyl-3-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B267116.png)

![2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B267119.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide](/img/structure/B267120.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B267123.png)

![3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267129.png)

![4-chloro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267130.png)

![3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267131.png)

![3-[(4-chlorobenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267132.png)

![3-[(4-chlorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B267133.png)